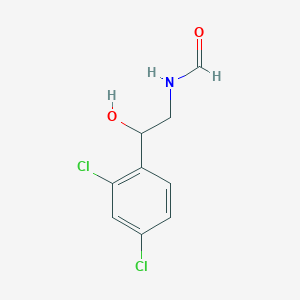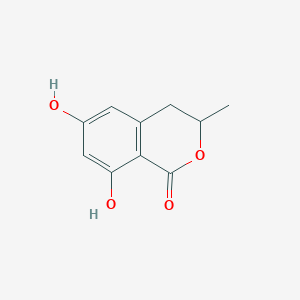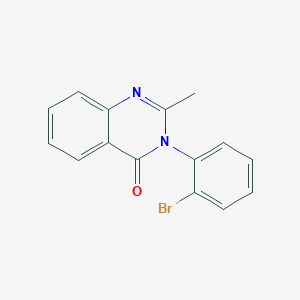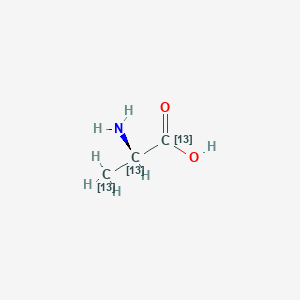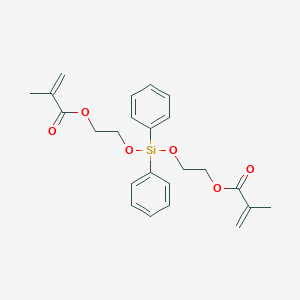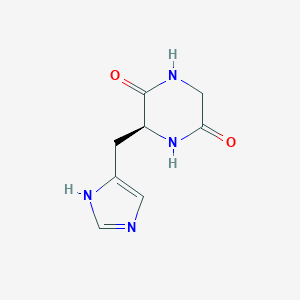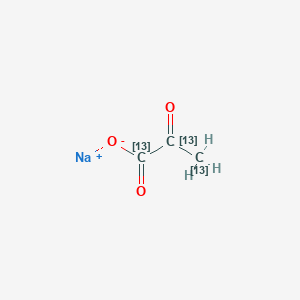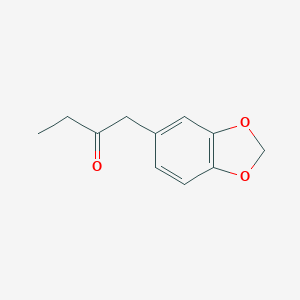
甲基2-(2-氯吡啶-4-基)乙酸酯
描述
“Methyl 2-(2-chloropyridin-4-yl)acetate” is a chemical compound with the CAS Number: 884600-82-2 . Its IUPAC name is methyl (2-chloro-4-pyridinyl)acetate . The molecular weight of this compound is 185.61 .
Synthesis Analysis
The synthesis of “Methyl 2-(2-chloropyridin-4-yl)acetate” involves several steps. One method involves the use of copper (I) iodide, triethylamine, and triphenylphosphine in 1,4-dioxane at 150℃ for 0.25h under microwave irradiation . Another method involves the use of tripotassium phosphate tribasic in dichloromethane and toluene for 16h under heating/ reflux .Molecular Structure Analysis
The Inchi Code of “Methyl 2-(2-chloropyridin-4-yl)acetate” is 1S/C8H8ClNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(2-chloropyridin-4-yl)acetate” are complex and can vary depending on the conditions. As mentioned in the synthesis analysis, it can react with copper (I) iodide, triethylamine, and triphenylphosphine in 1,4-dioxane at 150℃ for 0.25h under microwave irradiation . It can also react with tripotassium phosphate tribasic in dichloromethane and toluene for 16h under heating/ reflux .Physical And Chemical Properties Analysis
“Methyl 2-(2-chloropyridin-4-yl)acetate” is a liquid at room temperature . It has a molecular weight of 185.61 .科学研究应用
Chemical Synthesis
“Methyl 2-(2-chloropyridin-4-yl)acetate” is a chemical compound with the CAS Number: 884600-82-2 . It is used in the field of chemical synthesis, where it can serve as a building block or intermediate in the synthesis of more complex molecules .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to design and synthesize novel heterocyclic compounds with potential biological activities . For example, it can be used to synthesize pyrimidine derivatives, which are known to exhibit diverse types of biological and pharmaceutical activities .
Anti-Fibrosis Research
One of the significant applications of “Methyl 2-(2-chloropyridin-4-yl)acetate” is in the field of anti-fibrosis research . It can be used to synthesize novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown promising anti-fibrotic activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) have shown significant anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Pharmacology
“Methyl 2-(2-chloropyridin-4-yl)acetate” can be used in the field of pharmacology to study the effects of various drugs and substances on biological systems . For example, it can be used to study the effects of pyrimidine derivatives on immortalized rat hepatic stellate cells (HSC-T6) .
Material Science
In the field of material science, this compound can be used in the synthesis of novel materials with unique properties . For example, it can be used in the synthesis of new types of polymers or composite materials .
Crystallography
“Methyl 2-(2-chloropyridin-4-yl)acetate” can also be used in the field of crystallography . It can be used to study the crystal structures of various compounds, which can provide valuable insights into their physical and chemical properties .
安全和危害
“Methyl 2-(2-chloropyridin-4-yl)acetate” is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
methyl 2-(2-chloropyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZVZTKKGCCTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646813 | |
| Record name | Methyl (2-chloropyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chloropyridin-4-yl)acetate | |
CAS RN |
884600-82-2 | |
| Record name | Methyl (2-chloropyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


